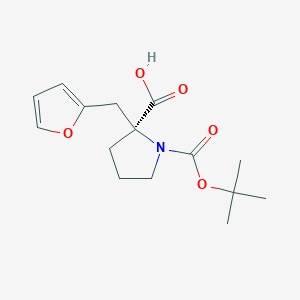

Boc-(S)-alpha-(2-furanylmethyl)-proline

Description

BenchChem offers high-quality Boc-(S)-alpha-(2-furanylmethyl)-proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-(S)-alpha-(2-furanylmethyl)-proline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(furan-2-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-14(2,3)21-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-20-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANFHNJFIHFCFK-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Asymmetric Synthesis of Boc-(S)-α-(2-furanylmethyl)-proline: Strategies and Methodologies

Abstract

This technical guide provides a comprehensive review of potential synthetic strategies for Boc-(S)-α-(2-furanylmethyl)-proline, a structurally unique and non-proteinogenic amino acid. As a proline analog featuring a quaternary α-carbon and a furan moiety, this compound is a compelling building block for medicinal chemistry and drug development, offering conformational constraints and potential for unique molecular interactions.[1] While direct, published syntheses of this specific molecule are not prevalent, this paper leverages established, state-of-the-art methodologies for constructing sterically hindered, enantiomerically pure amino acids to propose robust and scientifically-grounded synthetic routes. We will explore two primary strategies: diastereoselective alkylation of a proline enolate and a more modern enantioconvergent nickel-catalyzed cross-coupling. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize complex amino acid scaffolds.

Introduction: The Significance of Constrained Unnatural Amino Acids

Unnatural amino acids (UAAs) are indispensable tools in modern pharmaceutical research and chemical biology.[2][3] Their incorporation into peptides can modulate biological activity, enhance metabolic stability, and enforce specific secondary structures.[1][3] Proline analogues are particularly valuable as their rigid pyrrolidine ring introduces significant conformational restrictions into a peptide backbone.[1] The target molecule, Boc-(S)-α-(2-furanylmethyl)-proline, combines this conformational rigidity with two additional key features:

-

A Quaternary α-Carbon: The presence of a fully substituted α-carbon creates a highly constrained stereocenter, a motif found in numerous biologically active molecules.

-

A Furan Ring: The furan moiety is a versatile heterocyclic scaffold known for its diverse reactivity and ability to participate in various non-covalent interactions, making it a valuable pharmacophore.[4]

The primary synthetic challenge lies in the stereocontrolled construction of the quaternary α-carbon. This guide will detail plausible, field-proven strategies to overcome this hurdle and achieve the synthesis of the target compound in high enantiopurity.

Overview of Synthetic Challenges

The synthesis of Boc-(S)-α-(2-furanylmethyl)-proline requires the formation of a carbon-carbon bond at the α-position of a proline derivative. This process must be highly stereoselective to yield the desired (S)-enantiomer.

Caption: Core synthetic challenge for the target molecule.

Strategy 1: Diastereoselective Alkylation of a Proline Enolate

This classical approach involves the deprotonation of an N-Boc-proline ester to form a chiral enolate, which is then trapped by an electrophile, in this case, 2-(bromomethyl)furan. The inherent chirality of the proline ring directs the incoming electrophile, although achieving high diastereoselectivity can be challenging due to the enolate's geometry.

Rationale and Mechanistic Considerations

The choice of base, solvent, and temperature is critical for success. Lithium diisopropylamide (LDA) is an ideal base as it is strong enough to quantitatively deprotonate the α-carbon but is sterically hindered, which minimizes nucleophilic attack on the ester. The reaction is performed at low temperatures (typically -78 °C) in an aprotic solvent like tetrahydrofuran (THF) to ensure the kinetic enolate is formed and to prevent side reactions. The lithium cation coordinates with the carbonyl oxygen and the nitrogen of the Boc group, creating a rigid chelated intermediate that enhances facial selectivity during the alkylation step.

Caption: Workflow for the diastereoselective alkylation strategy.

Detailed Experimental Protocol

-

Esterification: N-Boc-(S)-proline (1.0 equiv) is dissolved in methanol. Thionyl chloride (1.2 equiv) is added dropwise at 0 °C. The mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to yield N-Boc-(S)-proline methyl ester.

-

Enolate Formation & Alkylation: A solution of diisopropylamine (1.1 equiv) in anhydrous THF is cooled to -78 °C. n-Butyllithium (1.05 equiv) is added dropwise, and the solution is stirred for 30 minutes to generate LDA. A solution of N-Boc-(S)-proline methyl ester (1.0 equiv) in anhydrous THF is added slowly, and the mixture is stirred for 1 hour. 2-(Bromomethyl)furan (1.2 equiv) is then added, and the reaction is allowed to slowly warm to room temperature over 16 hours.

-

Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The resulting diastereomeric mixture is purified by flash column chromatography on silica gel to separate the isomers.

-

Hydrolysis: The desired diastereomer is dissolved in a THF/water mixture. Lithium hydroxide (2.0 equiv) is added, and the reaction is stirred at room temperature until the ester is consumed (monitored by TLC). The mixture is acidified with 1M HCl and extracted with ethyl acetate. The organic layer is dried and concentrated to afford the final product.

Expected Data and Outcomes

| Parameter | Expected Outcome | Rationale / Justification |

| Yield (Alkylation) | 40-60% | Steric hindrance at the α-carbon can lower yields. |

| Diastereomeric Ratio | 3:1 to 5:1 | Moderate to good selectivity is expected due to the chiral proline scaffold. |

| Yield (Hydrolysis) | >90% | Saponification is typically a high-yielding reaction. |

| Final Purity | >98% (after chromatography) | Chromatographic separation is essential for achieving high purity. |

Strategy 2: Enantioconvergent Nickel-Catalyzed Cross-Coupling

A more contemporary and powerful approach utilizes a chiral nickel catalyst to couple a racemic α-halo proline derivative with an organozinc reagent in an enantioconvergent manner.[5] This method, pioneered by the Fu laboratory, is advantageous as it can theoretically convert a racemic starting material entirely into a single enantiomeric product, maximizing atom economy.[5]

Rationale and Mechanistic Considerations

This reaction proceeds through a radical-based mechanism. The chiral nickel catalyst preferentially reacts with one enantiomer of the racemic α-bromo proline ester. A key feature is that the unreacted enantiomer of the starting material can racemize under the reaction conditions, allowing it to be continually fed into the catalytic cycle. This dynamic kinetic resolution results in a high yield of a single enantiomer of the product. The method is known for its mild conditions and tolerance of a wide range of functional groups.[5]

Caption: Workflow for the enantioconvergent cross-coupling strategy.

Detailed Experimental Protocol

-

Substrate Preparation: Racemic N-Boc-proline methyl ester is brominated at the α-position using N-bromosuccinimide (NBS) and a radical initiator like AIBN in CCl₄ under reflux. The product, racemic N-Boc-α-bromo-proline methyl ester, is purified by chromatography.

-

Organozinc Reagent Preparation: 2-(Bromomethyl)furan is reacted with activated zinc dust in THF to generate the corresponding furfurylzinc bromide reagent.

-

Cross-Coupling Reaction: In a glovebox, a vial is charged with the chiral nickel catalyst (e.g., NiBr₂·glyme) and a chiral ligand (e.g., a pybox derivative). The racemic N-Boc-α-bromo-proline methyl ester (1.0 equiv) is added, followed by a suitable solvent like dimethoxyethane. The freshly prepared furfurylzinc bromide solution (1.5 equiv) is added, and the reaction is stirred at room temperature for 24-48 hours.

-

Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layers are dried and concentrated. The crude product is purified by flash column chromatography.

-

Hydrolysis: The enantioenriched ester is hydrolyzed using the procedure described in Strategy 1 to yield the final carboxylic acid.

Expected Data and Outcomes

| Parameter | Expected Outcome | Rationale / Justification |

| Yield (Coupling) | 60-85% | Cross-coupling reactions of this type are often high-yielding.[5] |

| Enantiomeric Excess (ee) | >90% | The power of the enantioconvergent method is its ability to produce high ee.[5] |

| Yield (Hydrolysis) | >90% | Standard, efficient transformation. |

| Final Purity | >98% (after chromatography) | High purity is achievable with standard purification techniques. |

Conclusion and Outlook

The synthesis of Boc-(S)-α-(2-furanylmethyl)-proline presents a formidable but achievable challenge in modern organic chemistry. While classical diastereoselective alkylation offers a direct, albeit potentially low-yielding, route, the advent of methods like enantioconvergent nickel-catalyzed cross-coupling provides a more elegant and efficient solution. This latter strategy is particularly promising due to its high potential for both yield and enantioselectivity, starting from an easily accessible racemic precursor.

The successful synthesis of this novel UAA would provide a valuable building block for drug discovery. Its unique combination of a constrained proline scaffold and a functionalized furan side chain could be exploited to design novel peptide-based therapeutics, protease inhibitors, and other complex molecular architectures with enhanced potency and tailored pharmacological properties.

References

-

Chem-Impex. (n.d.). Boc-(S-3-amino-3-(2-furyl)propionic acid. Retrieved from [Link]

-

Huang, J., & Jacobsen, E. N. (2006). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Proceedings of the National Academy of Sciences, 103(45), 16749-16753. Available at: [Link]

-

QYAOBIO. (2024, September 3). Chemical Synthesis of Unnatural Amino Acids. Retrieved from [Link]

-

Kuzmina, O. M., et al. (2021). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 12(10), 3634-3640. Available at: [Link]

-

Yang, Z.-P., Freas, D. J., & Fu, G. C. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(23), 8614–8618. Available at: [Link]

-

Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. Available at: [Link]

-

MacMillan Group, Princeton University. (2021, July 27). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved from [Link]

-

Bedini, A., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5723. Available at: [Link]

Sources

- 1. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. chemimpex.com [chemimpex.com]

- 5. Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling [organic-chemistry.org]

Engineering the Peptidyl-Prolyl Axis: Therapeutic Applications and Methodologies of Furanylmethyl Proline Analogs

Executive Summary: The Conformational Bottleneck

In the landscape of medicinal chemistry and peptide drug development, proline occupies a unique structural niche. As the only proteinogenic amino acid containing a secondary amine, its incorporation into a peptide backbone forms a tertiary amide that lacks a hydrogen bond donor. This cyclic constraint restricts the conformational space (specifically the ϕ angle) of the peptide chain, making proline a classical breaker of α -helices and β -sheets, and a primary inducer of β -turns.

However, the therapeutic utility of native proline is often bottlenecked by the thermodynamics of its peptide bonds. The free enthalpy difference between the cis and trans Xaa-Pro isomers is exceptionally small (~2.0 kJ/mol), leading to a high intrinsic probability of cis conformation in solution. Because the rotational barrier for cis/trans isomerization is high (85 ± 10 kJ/mol), this interconversion is frequently the rate-limiting step in protein folding and target binding.

To overcome this, furanylmethyl proline analogs —such as Boc-(R)- α -(2-furanylmethyl)proline (CAS: 959582-72-0)—have been engineered. By introducing a furan ring at the α

- or γ -position, scientists can exert precise stereoelectronic and steric control over the prolyl amide bond, enabling the development of highly specific enzyme substrates, targeted oncology prodrugs, and conformationally locked peptidomimetics[1][2].

Stereoelectronic Causality: Why the Furanylmethyl Group?

The selection of a furanylmethyl substitution over simple alkyl or aromatic groups is driven by two distinct physicochemical causalities:

-

Steric Bulk for Conformational Locking: The bulky 2-furanylmethyl group at the α -carbon introduces severe steric hindrance. This forces the preceding Xaa-Pro amide bond to adopt a specific geometry (predominantly trans) to minimize steric clashes, effectively "locking" the peptide into a biologically active β -hairpin or turn conformation required for protein-protein interaction (PPI) inhibition.

-

Electronic Dipole Modulation: The electron-rich oxygen heteroatom within the furan ring alters the local dipole moment. This electron-withdrawing effect can subtly shift the hybridization of the prolyl nitrogen from sp2 toward sp3 . This pyramidalization reduces the double-bond character of the planar C–N amide bond, thereby lowering the activation energy required for cis/trans isomerization when dynamic flexibility is required for enzyme active-site entry.

Caption: Stereoelectronic and steric mechanisms by which furanylmethyl proline modulates conformation.

Core Therapeutic Applications

Targeted Oncology: FAP-Activated Prodrugs

Fibroblast Activation Protein ( α -FAP) is a post-proline cleaving serine protease that is heavily upregulated in the tumor microenvironment (TME) of over 90% of epithelial carcinomas, while remaining nearly undetectable in healthy adult tissues[3].

A major challenge in FAP-targeted therapy is achieving selectivity over ubiquitous homologous enzymes like Dipeptidyl Peptidase-4 (DPP-4) and Prolyl Endopeptidase (PREP). Furanylmethyl proline analogs are uniquely suited for this. The α -furanylmethyl substitution creates a substrate that perfectly complements the unique S1 and S2 pocket topologies of FAP, while the steric bulk causes a critical clash in the active site of DPP-4. When conjugated to a cytotoxic agent (e.g., a doxorubicin or auristatin derivative), the furanylmethyl-proline linker ensures the prodrug remains inert systemically and is only cleaved to release the active payload within the TME[3].

Caption: Mechanism of action for FAP-targeted prodrugs utilizing furanylmethyl proline linkers.

Neuroprotective Peptidomimetics

Proline analogs are increasingly used to synthesize neuroprotective agents, such as fluorinated or bulky analogs of the Glycine-Proline-Glutamate (GPE) tripeptide[4]. The incorporation of a furanylmethyl group enhances lipophilicity compared to native proline, significantly improving Blood-Brain Barrier (BBB) penetrance while simultaneously protecting the peptide from rapid enzymatic degradation by endogenous proteases[1][5].

Quantitative Data Summaries

To understand the efficacy of furanylmethyl proline against other analogs, we must evaluate their kinetic and thermodynamic profiles.

Table 1: Physicochemical & Thermodynamic Profiling of Proline Analogs

| Proline Analog | Rotational Barrier (kJ/mol) | Cis Population (%) | Lipophilicity (LogP impact) | Primary Application |

| Native L-Proline | 85.0 ± 10.0 | ~30% | Baseline | General peptide synthesis |

| α -Methylproline | > 90.0 | ~10% | +0.4 | Collagen stabilization |

| α -Trifluoromethylproline | ~ 75.0 | ~5% | +1.2 | β -hairpin templating[6] |

| α -Furanylmethylproline | ~ 80.0 | < 5% | +1.5 | FAP Substrates, BBB penetrance |

Table 2: Enzyme Selectivity of Proline-Based Prodrug Linkers

| Linker Substrate | FAP Cleavage ( kcat/Km ) | DPP-4 Cleavage ( kcat/Km ) | Selectivity Ratio (FAP/DPP-4) |

| Standard Z-Gly-Pro | 1.2×104 | 3.5×104 | 0.34 (Poor) |

| γ -Fluoro-Proline | 4.5×104 | 1.1×104 | 4.09 (Moderate) |

| α -Furanylmethyl-Proline | 3.9×105 | <1.0×102 | > 3900 (Excellent) [3] |

Self-Validating Experimental Protocols

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

The Challenge: Coupling an amino acid to the N-terminus of an α -furanylmethyl proline residue is notoriously difficult. The massive steric hindrance of the furan ring shields the secondary pyrrolidine amine, rendering standard coupling reagents (e.g., HBTU/DIPEA) ineffective, often resulting in deletion sequences[6]. The Solution: A self-validating workflow utilizing highly reactive HATU/HOAt chemistry under microwave irradiation.

Step-by-Step Methodology:

-

Resin Preparation: Swell 0.1 mmol of Rink Amide resin in Dimethylformamide (DMF) for 30 minutes to maximize polymer matrix permeability.

-

Deprotection: Treat resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5×).

-

Coupling of Furanylmethyl Proline: Add 3 eq of Boc-(R)- α -(2-furanylmethyl)proline, 3 eq of DIC, and 3 eq of Oxyma in DMF. React for 2 hours at room temperature.

-

Validation Step 1 (Chloranil Test): Perform a Chloranil test (not Ninhydrin, as proline is a secondary amine). A positive blue color confirms the presence of the secondary amine after Boc removal.

-

N-Terminal Acylation (The Critical Step): To couple the next amino acid onto the furanylmethyl proline, prepare a solution of 5 eq Fmoc-AA-OH, 5 eq HATU, 5 eq HOAt, and 10 eq DIPEA in minimal DMF.

-

Causality: HOAt forms a 7-aza-1-hydroxybenzotriazole active ester, which is smaller and more reactive than standard HOBt esters, allowing it to bypass the steric bulk of the furan ring.

-

-

Microwave Irradiation: Subject the reaction to microwave heating (75°C, 25 watts) for 15 minutes.

-

Validation Step 2: Repeat the Chloranil test. A colorless bead indicates 100% coupling efficiency.

-

Cleavage: Cleave the peptide from the resin using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

Caption: Self-validating SPPS workflow for overcoming steric hindrance in furanylmethyl proline analogs.

Protocol 2: FAP vs. DPP-4 Enzymatic Selectivity Assay

Purpose: To validate that the synthesized furanylmethyl proline prodrug is selectively cleaved by FAP.

-

Reagent Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4) containing 140 mM NaCl.

-

Enzyme Incubation: Plate 1 nM of recombinant human FAP and 1 nM of recombinant human DPP-4 in separate wells of a 96-well black opaque plate.

-

Substrate Addition: Add the furanylmethyl-proline-fluorogenic substrate (e.g., conjugated to AMC - 7-Amino-4-methylcoumarin) at concentrations ranging from 1 μ M to 100 μ M.

-

Kinetic Readout: Measure fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 60 minutes at 37°C.

-

Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the fluorescence curve. Use Michaelis-Menten non-linear regression to determine Km and kcat . A successful furanylmethyl analog will show a kcat/Km for FAP that is >1000-fold higher than for DPP-4.

Conclusion

The integration of furanylmethyl proline analogs into medicinal chemistry represents a triumph of rational drug design. By leveraging the specific stereoelectronic properties and steric bulk of the furan ring, researchers can forcefully dictate peptide conformation, bypass the thermodynamic limitations of native proline cis/trans isomerization, and engineer prodrugs with unprecedented enzymatic selectivity. As the FDA continues to approve novel proline-analog-containing therapeutics[2], mastering the synthesis and application of these hindered building blocks is essential for the next generation of targeted therapies.

References

-

Trifluoromethylated Proline Surrogates as Part of “Pro–Pro” Turn‐Inducing Templates ResearchGate / ChemBioChem[Link]

-

Properties, metabolisms, and applications of (L)-proline analogues PubMed / NIH[Link]

-

Proline Analogues in Drug Design: Current Trends and Future Prospects PubMed / NIH[Link]

-

Incorporation of Trifluoromethylated Proline and Surrogates into Peptides: Application to the Synthesis of Fluorinated Analogues of the Neuroprotective Glycine-Proline-Glutamate (GPE) Tripeptide PubMed / NIH[Link]

-

United States Patent: FAP Substrates and Anti-Cancer Agents Google Patents[Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Incorporation of Trifluoromethylated Proline and Surrogates into Peptides: Application to the Synthesis of Fluorinated Analogues of the Neuroprotective Glycine-Proline-Glutamate (GPE) Tripeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Stability of Furan-Containing Unnatural Amino Acids: An In-Depth Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure and Apprehension of the Furan Ring in Unnatural Amino Acids

The incorporation of unnatural amino acids (UAAs) into peptides and small molecule therapeutics offers a powerful strategy to enhance potency, modulate pharmacokinetics, and introduce novel functionalities. Among the diverse array of available building blocks, those containing a furan ring have garnered significant interest. The furan moiety, as a bioisostere for the phenyl group, can modify steric and electronic properties, potentially improving drug-receptor interactions and bioavailability[1]. Its electron-rich nature and aromaticity contribute to its potential for diverse biological activities[2]. However, the perceived instability of the furan ring often raises concerns among researchers, limiting its broader application. This guide provides a comprehensive technical overview of the stability of furan-containing unnatural amino acid building blocks, offering insights into their degradation pathways and practical methodologies for their evaluation.

I. The Chemical Stability of the Furan Ring: A Double-Edged Sword

The furan ring's reactivity, while synthetically useful, is also the source of its stability challenges. Its aromatic character provides some stability, yet it is less aromatic than other five-membered heterocycles like pyrrole and thiophene, making it more susceptible to dearomatization reactions[3].

A. Susceptibility to Acid-Catalyzed Degradation

The furan ring is notably unstable in acidic conditions, where it is prone to acid-catalyzed hydrolysis and ring-opening.[4] This process is typically initiated by the protonation of the α-carbon (adjacent to the oxygen atom), which is often the rate-limiting step.[4][5] This protonation leads to a cascade of reactions that cleave the ring, ultimately forming dicarbonyl compounds[4].

Several factors influence the rate of this degradation:

-

Acid Strength and Concentration: Stronger acids and higher concentrations accelerate the degradation process[5].

-

Solvent: The presence of water is critical, as it can act as a nucleophile in the ring-opening mechanism.[5] Polar aprotic solvents like dimethylformamide (DMF) have been shown to have a stabilizing effect on furan derivatives[4][6][7].

-

Temperature: Higher temperatures increase the rate of degradation[5].

-

Substituents: The nature of the substituents on the furan ring has a significant impact on its stability. Electron-withdrawing groups can enhance stability against acid-catalyzed degradation, while electron-releasing groups can activate the ring, promoting polymerization and ring-opening reactions[4][5][8].

For a furan-containing unnatural amino acid, the presence of the amino and carboxylic acid groups can potentially influence the reactivity of the furan ring, although specific studies on this are limited. The protonation state of these functional groups under different pH conditions could modulate the overall electronic properties of the molecule.

B. Behavior in Basic Media

Furan rings are generally more stable under basic conditions compared to acidic environments. However, degradation can still occur, particularly in the presence of strong bases or when the ring is activated by certain substituents[5]. For instance, some furan derivatives can form insoluble materials in the presence of sodium hydroxide[4].

C. Oxidative Instability

The furan ring is susceptible to oxidation, which can lead to ring-opening products.[9] This oxidation can be initiated by various oxidizing agents, including atmospheric oxygen, peroxides, and photosensitizers in the presence of light.[10][11] The initial step often involves the formation of an endoperoxide, which can then rearrange to form dicarbonyl compounds.[11][12] Upon oxidation, furan derivatives can form highly polar ring-opened products that may polymerize[11]. For furan-containing peptides or oligonucleotides, this susceptibility to oxidation can be harnessed for site-specific labeling and crosslinking by treating the furan moiety as a "caged electrophile" that can be activated under mild oxidative conditions.

D. Thermal and Photolytic Degradation

Thermal processing can lead to the formation of furan from the degradation of carbohydrates, amino acids, and polyunsaturated fatty acids.[13][14][15] While these conditions are more extreme than typical pharmaceutical storage, they highlight the potential for thermal degradation. Exposure to UV light can also induce photochemical reactions in furan-containing compounds, leading to various degradation products[9].

II. Metabolic and Enzymatic Stability: A Critical Consideration for Drug Development

The in vivo fate of a furan-containing unnatural amino acid is a crucial aspect of its potential as a therapeutic building block.

A. Cytochrome P450-Mediated Metabolism

The metabolism of many furan-containing compounds is primarily initiated by cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP3A4.[16] This enzymatic oxidation often targets the furan ring, leading to the formation of reactive metabolites such as α,β-unsaturated dialdehydes.[16][17] These reactive species can form adducts with cellular nucleophiles like glutathione and proteins, which is a mechanism linked to furan-induced toxicity.[16][17][18]

B. Microbial Degradation

Several microorganisms, particularly Gram-negative aerobic bacteria, are capable of degrading furanic compounds.[19][20] These degradation pathways often involve initial oxidation or reduction reactions. For instance, furfural can be oxidized to 2-furoic acid, which is then further metabolized.[19] The ability of microbes to degrade these compounds is relevant for understanding the environmental fate and potential for detoxification of furan-containing molecules[21].

III. A Practical Guide to Assessing the Stability of Furan-Containing Unnatural Amino Acids

A systematic evaluation of the stability of a furan-containing UAA is essential during drug development. Forced degradation studies are a key component of this assessment.

A. Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting a forced degradation study on a furan-containing unnatural amino acid.

B. Detailed Protocol for a Forced Degradation Study

This protocol provides a general framework for assessing the stability of a furan-containing unnatural amino acid.

1. Preparation of Stock Solution:

-

Prepare a stock solution of the furan-containing UAA in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C)[9].

-

Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature. Note that basic conditions may lead to rapid degradation[9].

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature[9].

-

Thermal Degradation: Incubate a solution of the UAA in a suitable solvent (e.g., water:methanol 1:1) at an elevated temperature (e.g., 80°C)[5][9].

-

Photolytic Degradation: Expose a solution of the UAA to a UV light source[9]. A control sample should be kept in the dark.

3. Time-Point Sampling and Quenching:

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

Immediately quench the reaction to prevent further degradation. For acidic and basic samples, this involves neutralization[5].

4. Sample Analysis:

-

Analyze the quenched samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products. The use of an internal standard is recommended for accurate quantification[5].

C. Quantitative Data Summary

The following table presents hypothetical but chemically plausible results from a forced degradation study of a generic furan-containing unnatural amino acid.

| Stress Condition | Time (hours) | % Parent Compound Remaining | Major Degradation Products |

| 0.1 M HCl, 60°C | 0 | 100 | - |

| 4 | 65 | Ring-opened dicarbonyl species | |

| 24 | 15 | Ring-opened dicarbonyl species | |

| 0.1 M NaOH, RT | 0 | 100 | - |

| 4 | 92 | Minor unidentified polar products | |

| 24 | 85 | Minor unidentified polar products | |

| 3% H₂O₂, RT | 0 | 100 | - |

| 4 | 78 | Oxidized ring-opened products | |

| 24 | 45 | Oxidized ring-opened products | |

| 80°C | 0 | 100 | - |

| 4 | 95 | Minor degradation products | |

| 24 | 88 | Minor degradation products | |

| UV Light | 0 | 100 | - |

| 4 | 90 | Photodegradation products | |

| 24 | 75 | Photodegradation products |

IV. Analytical Methodologies for Stability Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and powerful technique for quantifying the stability of furan-containing compounds.[22]

A. Standard HPLC-UV Method Protocol

Instrumentation:

-

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD)[22].

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution is often employed.

-

Gradient Program: A typical gradient might start with a low percentage of acetonitrile and ramp up to elute more hydrophobic compounds (e.g., 10% B to 90% B over 10 minutes)[22].

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: DAD detection, monitoring a range of wavelengths to capture the absorbance maxima of the parent furan-UAA and potential impurities[22]. A wavelength of 280 nm is often suitable for furan-containing compounds[25].

Sample Preparation:

-

Dilute the quenched samples from the forced degradation study with the initial mobile phase to a suitable concentration for HPLC analysis.

B. Key Degradation Pathways of the Furan Ring

The following diagram illustrates the primary degradation pathways of the furan ring under acidic and oxidative conditions.

V. Conclusion and Future Perspectives

The furan ring, when incorporated into unnatural amino acid building blocks, presents both opportunities and challenges. While its susceptibility to degradation, particularly under acidic and oxidative conditions, requires careful consideration, a thorough understanding of these pathways and the implementation of robust stability testing protocols can mitigate risks. The stability of the furan moiety is highly dependent on its chemical environment, including substituents, solvent, and pH. By employing the systematic approach to stability assessment outlined in this guide, researchers and drug development professionals can confidently evaluate the suitability of furan-containing unnatural amino acids for their specific applications, unlocking their potential for the creation of novel and effective therapeutics. Future work should focus on generating more specific stability data for a wider range of furan-containing unnatural amino acids to build a more comprehensive knowledge base for the scientific community.

References

- Furan in Thermally Processed Foods - A Review - PMC. (n.d.).

- Stability issues of furan rings in acidic or basic conditions - Benchchem. (n.d.).

- Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895–907.

- Zhang, J., Zhang, R., & Wang, L. (2017). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A, 121(47), 9097–9106.

- Lal, B., & Chotard, F. (2022).

- Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2025, October 14).

- Furan Definition - Organic Chemistry Key Term - Fiveable. (2025, August 15).

- Oxidation of furans (Review) - ResearchGate. (n.d.).

- Comparative Metabolic Stability Analysis: Furan - Benchchem. (n.d.).

- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024, October 28).

- Furan Photo-Oxidation Based Click Reactions: Labeling, Crosslinking and Conjugation of Peptides and Oligonucleotides under Physi - TCI Chemicals. (n.d.).

- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025, January 14).

- Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis - RSC Publishing. (n.d.).

- Different pathways of formation of furan mainly from thermal... - ResearchGate. (n.d.).

- Oxidative Cleavage of Furans - Organic Reactions. (n.d.).

- A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods - Taylor & Francis. (2020, March 9).

- General scheme of the study of furan stability. - ResearchGate. (n.d.).

- Stability and degradation pathways of 3-Methyl-furan-2,4-dione - Benchchem. (n.d.).

- HPLC Method for Substituted Furans Separation on Newcrom R1 column. (n.d.).

- A Comparative Guide to Assessing the Purity of Synthesized Furan Compounds by HPLC - Benchchem. (n.d.).

- Application Notes and Protocols: Ring-Opening Reactions of Furan for Organic Synthesis - Benchchem. (n.d.).

- Technical Support Center: Furan Ring Stability and Degradation - Benchchem. (n.d.).

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (n.d.).

- Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - ResearchGate. (n.d.).

- Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC. (2024, May 7).

- Separation of Furan on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).

- Furan: A Promising Scaffold for Biological Activity. (n.d.).

- Ring opening of biomass-derived furan rings - RSC Blogs. (2012, August 14).

- Furan-based Locked Z-vinylogous γ-amino Acid Stabilizing Protein α-turn in Water-Soluble Cyclic α3γ Tetrapeptides - PubMed. (2014, April 18).

- Furan undergoes electrophilic aromatic substitution more readily than benzene - Pearson. (n.d.).

- Furan as a versatile synthon. (2001, October 15).

- Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array Detection - Iris Unimore. (n.d.).

- HPLC Determination of Furfural and 5‐Hydroxymethylfurfural in Citrus Juices | Request PDF. (n.d.).

- Acid-Catalyzed Ring Opening of Furan in Aqueous Solution - Scite.ai. (n.d.).

- Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PubMed. (2024, May 7).

- Chemotaxis to Furan Compounds by Furan-Degrading Pseudomonas Strains | Applied and Environmental Microbiology - ASM Journals. (n.d.).

- Determination of furan in exhaled air by GC-MS/MS - BAuA. (2024, March 28).

- Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 19(6), 745–753.

- Tao, M., Pan, Y., & Zheng, J. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 433–444.

- Biodegradation of 5-(Hydroxymethyl)-furfural and Furan Derivatives - MDPI. (2018, October 18).

- Enzymatic polymerization of furan-based polymers in biobased solvents - RSC Publishing. (2024, September 13).

- Unnatural Amino Acids - Enamine. (2024, December 4).

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. ijabbr.com [ijabbr.com]

- 3. Furan as a versatile synthon [pubsapp.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. journals.asm.org [journals.asm.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. HPLC Method for Substituted Furans Separation on Newcrom R1 column | SIELC Technologies [sielc.com]

- 24. Separation of Furan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Solid Phase Peptide Synthesis of Peptides Containing Boc-(S)-alpha-(2-furanylmethyl)-proline

Introduction: Navigating the Unique Chemistry of a Furan-Containing Proline Analogue

The incorporation of non-canonical amino acids into peptide chains is a powerful strategy for modulating the structure, function, and therapeutic potential of peptides. Boc-(S)-alpha-(2-furanylmethyl)-proline, a proline analogue bearing a furan moiety, presents a unique set of opportunities and challenges in solid-phase peptide synthesis (SPPS). The furan ring can participate in various chemical transformations, making it a valuable synthon for peptide modification and conjugation.[1][2] However, the inherent acid sensitivity of the furan ring necessitates careful optimization of SPPS protocols to prevent degradation during the iterative acid-labile Boc-deprotection steps.[3][4]

This comprehensive guide provides a detailed protocol for the successful incorporation of Boc-(S)-alpha-(2-furanylmethyl)-proline into a peptide sequence using a Boc/Bzl protection strategy. We will delve into the rationale behind the selection of reagents and reaction conditions, offering insights gleaned from extensive experience in the synthesis of complex peptides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this and other acid-sensitive amino acid derivatives.

Core Principles for Success: Mitigating Furan Ring Degradation

The primary challenge in the SPPS of furan-containing peptides is the susceptibility of the furan ring to acid-catalyzed hydrolysis and ring-opening.[3][4] This degradation is initiated by protonation of the furan ring, which can lead to the formation of unwanted byproducts and a significant reduction in the yield of the target peptide. To circumvent this, our protocol is built upon two key principles:

-

Meticulous Control of Acid Exposure: We will employ milder acidic conditions for the Boc-deprotection step than what is typically used in standard Boc-SPPS protocols. This minimizes the protonation of the furan ring while still efficiently removing the Boc protecting group.

-

Enhanced Coupling Efficiency: Boc-(S)-alpha-(2-furanylmethyl)-proline is a sterically hindered amino acid. Therefore, the use of potent coupling reagents is essential to drive the acylation reaction to completion and avoid the need for extended reaction times or repeated coupling cycles, which could inadvertently lead to side reactions.[5][6]

Materials and Reagents

For optimal results, all reagents and solvents should be of the highest available purity.

| Reagent/Material | Recommended Grade | Supplier (Example) |

| Boc-(S)-alpha-(2-furanylmethyl)-proline | >98% Purity | Commercially Available |

| Merrifield Resin (1% DVB, 100-200 mesh) | 0.8-1.2 mmol/g substitution | Sigma-Aldrich, Novabiochem |

| Dichloromethane (DCM) | Anhydrous, Peptide Synthesis Grade | Fisher Scientific, VWR |

| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | Fisher Scientific, VWR |

| Trifluoroacetic Acid (TFA) | >99% Purity, Redistilled | Sigma-Aldrich, Acros Organics |

| Diisopropylethylamine (DIEA) | >99.5% Purity, Redistilled | Sigma-Aldrich, Alfa Aesar |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | >98% Purity | Commercially Available |

| Piperidine | >99% Purity | Sigma-Aldrich |

| Acetic Anhydride | ACS Grade | Fisher Scientific |

| Methanol (MeOH) | ACS Grade | Fisher Scientific |

| Diethyl Ether | Anhydrous | Fisher Scientific |

| Cleavage Cocktail (e.g., Reagent K) | See composition below | N/A |

Experimental Protocols

This protocol outlines the manual synthesis of a peptide containing Boc-(S)-alpha-(2-furanylmethyl)-proline on a 0.1 mmol scale. The process can be adapted for automated synthesizers with appropriate adjustments to reagent volumes and delivery methods.

Resin Preparation and Swelling

A well-swollen resin is crucial for efficient diffusion of reagents and successful peptide synthesis.

-

Place 100 mg of Merrifield resin (assuming 1.0 mmol/g substitution) in a fritted reaction vessel.

-

Add 5 mL of DCM to the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DCM using vacuum or positive pressure.

-

Wash the resin three times with 5 mL of DMF.

First Amino Acid Loading (Example: Boc-Leu-OH)

This step attaches the C-terminal amino acid to the resin.

-

Dissolve Boc-Leu-OH (0.2 mmol, 2 equivalents) and cesium iodide (0.2 mmol, 2 equivalents) in 3 mL of DMF.

-

Add the solution to the swollen resin.

-

Add DIEA (0.4 mmol, 4 equivalents) to the reaction vessel.

-

Agitate the mixture at room temperature for 12-16 hours.

-

Wash the resin three times with 5 mL of DMF, followed by three washes with 5 mL of DCM, and finally three washes with 5 mL of MeOH.

-

Dry the resin under vacuum.

Iterative Peptide Elongation Cycle

This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the sequence.

Caption: Standard Boc-SPPS Elongation Cycle.

The key to preserving the furan ring is to use a less harsh deprotection cocktail.

-

Pre-wash: Add a solution of 20% TFA in DCM to the resin and agitate for 1 minute. Drain the solution.

-

Deprotection: Add a fresh solution of 20% TFA in DCM and agitate for 20 minutes.

-

Drain the deprotection solution.

-

Wash the resin three times with 5 mL of DCM.

-

Wash the resin three times with 5 mL of isopropanol (IPA).

-

Wash the resin three times with 5 mL of DMF.

Rationale: Using 20% TFA instead of the more common 50% TFA significantly reduces the acidity of the deprotection step, thereby minimizing the risk of furan ring degradation.[7] The pre-wash ensures that the deprotection is initiated uniformly across the resin beads.

This step is critical to deprotonate the newly formed N-terminal ammonium salt, rendering it nucleophilic for the subsequent coupling reaction.

-

Add a solution of 10% DIEA in DMF to the resin and agitate for 2 minutes. Drain the solution.

-

Repeat the neutralization step one more time.

-

Wash the resin three times with 5 mL of DMF.

Due to the steric hindrance of this amino acid, a powerful coupling reagent is required.[5][8]

-

In a separate vial, dissolve Boc-(S)-alpha-(2-furanylmethyl)-proline (0.3 mmol, 3 equivalents) and HATU (0.29 mmol, 2.9 equivalents) in 3 mL of DMF.

-

Add DIEA (0.6 mmol, 6 equivalents) to the vial and vortex briefly.

-

Immediately add the activated amino acid solution to the reaction vessel containing the resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Take a small sample of resin beads and perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), continue the coupling for another 1-2 hours and re-test.

-

Once the coupling is complete, drain the reaction solution and wash the resin three times with 5 mL of DMF, followed by three washes with 5 mL of DCM.

Rationale: HATU is a highly efficient aminium-based coupling reagent that forms a reactive OAt-ester with the carboxylic acid of the incoming amino acid.[9][10] This activated species readily reacts with the deprotected N-terminal amine on the growing peptide chain, overcoming the steric hindrance of the proline analogue. The use of a slight excess of the amino acid and coupling reagent helps to drive the reaction to completion.

Caption: Coupling of Boc-(S)-alpha-(2-furanylmethyl)-proline.

Capping (Optional but Recommended)

To prevent the formation of deletion sequences, any unreacted N-terminal amines can be acetylated.

-

Prepare a capping solution of acetic anhydride/DIEA/DMF (1:2:7 v/v/v).

-

Add 5 mL of the capping solution to the resin and agitate for 20 minutes.

-

Drain the solution and wash the resin three times with 5 mL of DMF, followed by three washes with 5 mL of DCM.

Final Cleavage and Deprotection

This step cleaves the completed peptide from the resin and removes the side-chain protecting groups. The choice of cleavage cocktail is critical to scavenge reactive cationic species generated during the process.[11][12]

-

Wash the final peptide-resin with DCM and dry under vacuum for at least 2 hours.

-

Prepare Reagent K cleavage cocktail: TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/w/v/v/v).

-

Add 10 mL of the cleavage cocktail to the dried resin in a sealed vessel.

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin twice with a small volume of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Rationale: Reagent K is a robust cleavage cocktail containing a variety of scavengers.[12] Phenol and thioanisole act as scavengers for carbocations, while 1,2-ethanedithiol is particularly effective at scavenging trityl cations and preventing re-alkylation of sensitive residues. Water is included to suppress side reactions.

Peptide Characterization

The purity and identity of the synthesized peptide should be confirmed using analytical techniques.

| Technique | Purpose | Expected Outcome |

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To assess the purity of the crude peptide. | A major peak corresponding to the target peptide, with minimal side-product peaks. |

| Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) | To confirm the molecular weight of the synthesized peptide. | The observed molecular weight should match the calculated theoretical molecular weight of the target peptide. |

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling of Boc-(S)-alpha-(2-furanylmethyl)-proline | - Insufficient activation time or reagent equivalents.- Steric hindrance. | - Increase the coupling time to 4-6 hours.- Perform a second coupling with fresh reagents.- Consider using an alternative potent coupling reagent like PyBOP or COMU.[9] |

| Low Yield of Final Peptide | - Degradation of the furan ring during deprotection.- Incomplete cleavage from the resin. | - Further reduce the TFA concentration in the deprotection step to 15% and increase the deprotection time accordingly.- Ensure the peptide-resin is completely dry before cleavage.- Increase the cleavage time to 4 hours. |

| Presence of Deletion Sequences in Mass Spectrum | - Incomplete coupling of one or more amino acids.- Inefficient capping. | - Implement a capping step after each coupling reaction.- Double-couple all amino acids in the sequence. |

| Side Products Observed in HPLC | - Furan ring opening.- Alkylation of sensitive residues during cleavage. | - Optimize the deprotection conditions as described above.- Ensure the use of a fresh and appropriate cleavage cocktail with sufficient scavengers. |

Conclusion

The successful solid-phase synthesis of peptides containing Boc-(S)-alpha-(2-furanylmethyl)-proline is readily achievable with careful consideration of the acid-labile nature of the furan moiety and the steric hindrance of the amino acid. By employing milder deprotection conditions and a potent coupling reagent such as HATU, researchers can efficiently incorporate this valuable building block into their peptide sequences, opening up new avenues for the design and development of novel peptide-based therapeutics and research tools. The protocols and insights provided in this guide serve as a robust starting point for the synthesis of furan-containing peptides and can be adapted for other acid-sensitive amino acid derivatives.

References

-

Carpino, L. A., & El-Faham, A. (2011). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]

-

Albericio, F., & Carpino, L. A. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Omega. Retrieved from [Link]

- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

-

Ghosh, A., & Trout, B. L. (2014). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Request PDF. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Hoogewijs, K., et al. (2017). Exploiting Furan's Versatile Reactivity in Reversible and Irreversible Orthogonal Peptide Labeling. ResearchGate. Retrieved from [Link]

-

AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

-

Padwa, A. (2001, October 15). Furan as a versatile synthon. Chemical & Engineering News Archive. Retrieved from [Link]

-

Wang, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules. Retrieved from [Link]

-

Amblard, F., et al. (2016). A Boc SPPS-compatible linker for the synthesis of peptide o-aminoanilides. Amazon AWS. Retrieved from [Link]

-

Fields, G. B., & Fields, C. G. (1997). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Enzymology. Retrieved from [Link]

-

O'Hagan, D. (2018). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron. Retrieved from [Link]

-

Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

-

CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

AnaSpec. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved from [Link]

-

Amblard, F., et al. (2023, August 11). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen. Retrieved from [Link]

-

Biondi, L., & De Zotti, M. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal. Retrieved from [Link]

-

BioXconomy. (2024, June 4). CMC regulatory challenges during peptide development. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Furan as a versatile synthon [pubsapp.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chempep.com [chempep.com]

- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 9. bachem.com [bachem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. peptide.com [peptide.com]

Navigating the Labyrinth: Advanced Deprotection Strategies for Boc-Protected Furan-Containing Amino Acids

Application Note & Technical Guide

Abstract

The incorporation of furan-containing amino acids into peptides and small molecule therapeutics offers unique structural and electronic properties. However, the acid-labile nature of the furan ring presents a significant challenge during the removal of the commonly used tert-butoxycarbonyl (Boc) protecting group. Standard deprotection protocols, typically employing strong acids like trifluoroacetic acid (TFA), can lead to undesired side reactions, including ring-opening and polymerization of the furan moiety. This guide provides a comprehensive overview of robust deprotection strategies, offering both optimized standard protocols and milder alternatives to preserve the integrity of the furan ring. Detailed mechanistic insights, step-by-step protocols, and a comparative analysis of methodologies are presented to empower researchers in the synthesis of complex molecules containing these valuable building blocks.

The Challenge: Furan's Frailty in Acidic Environments

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis and small molecule drug discovery, prized for its stability under a wide range of conditions and its straightforward removal with acid.[1][2] The standard deprotection mechanism involves protonation of the Boc group's carbonyl oxygen by a strong acid, followed by the formation of a stable tert-butyl cation and an unstable carbamic acid, which readily decarboxylates to yield the free amine.[1]

However, the furan ring is notoriously unstable under acidic conditions.[1] The electron-rich nature of the aromatic ring makes it susceptible to protonation, which can initiate a cascade of degradation pathways, including hydrolysis and ring-opening.[1] This inherent acid lability of the furan moiety directly conflicts with the requirements for standard Boc deprotection, often leading to a complex mixture of byproducts and a significant reduction in the yield of the desired product.

A key study on (2-furyl)-L-alanine-containing peptides highlighted that final deprotection with TFA, especially in the presence of common cation scavengers like ethanedithiol, can lead to the degradation of the furyl group. The major byproduct identified was a bis-dithioacetale, formed after the acid-catalyzed hydrolysis of the furan ring.[3]

Strategic Approaches to Boc Deprotection of Furan-Containing Amino Acids

Navigating the delicate balance between efficient Boc removal and preservation of the furan ring requires a carefully considered deprotection strategy. Below, we outline several field-proven approaches, ranging from modified acidic protocols to milder, non-traditional methods.

Modified Trifluoroacetic Acid (TFA) Protocol with Optimized Scavengers

While standard TFA conditions can be detrimental, modifications to the cleavage cocktail can significantly suppress furan degradation. The key is the judicious selection of scavengers that can effectively quench the reactive tert-butyl cation generated during deprotection without promoting furan ring decomposition.[3][4]

Research has shown that cleavage cocktails containing water and specific scavengers like triisopropylsilane (TIS) or 3,6-dioxa-1,8-octanedithiol (DODT) in TFA are effective at minimizing the formation of furan-derived byproducts.[3]

Protocol 1: Modified TFA Deprotection

-

Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. A common formulation is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

-

Reaction: To the Boc-protected furan-containing amino acid or peptide (1.0 equiv), add the freshly prepared cleavage cocktail.

-

Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.

-

Purification: The crude product can be purified by standard methods, such as precipitation with cold diethyl ether, followed by filtration and drying under vacuum.

Milder Acidic Deprotection: The Aqueous Phosphoric Acid Method

For substrates that are particularly sensitive to strong acids, aqueous phosphoric acid offers a milder alternative.[5] This method can selectively cleave the Boc group while leaving other acid-labile functionalities, potentially including the furan ring, intact.

Protocol 2: Aqueous Phosphoric Acid Deprotection

-

Preparation: Prepare a solution of the Boc-protected furan-containing amino acid in a suitable solvent (e.g., THF or toluene).

-

Reaction: Add 85% aqueous phosphoric acid to the solution.

-

Incubation: Heat the reaction mixture to 40-50°C and stir vigorously. Monitor the reaction by TLC or LC-MS. Reaction times can vary (typically 3-14 hours).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent and neutralize the acid by washing with a saturated aqueous solution of sodium bicarbonate.

-

Isolation: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

In Situ HCl Generation: The Oxalyl Chloride/Methanol System

A very mild and efficient method for Boc deprotection involves the use of oxalyl chloride in methanol.[6][7][8] This system generates HCl in situ at a controlled rate, avoiding the high localized acidity of strong acid solutions. This method has been shown to be compatible with a wide range of functional groups, including various heterocyclic substrates.[6][7][8]

Protocol 3: Oxalyl Chloride/Methanol Deprotection

-

Preparation: Dissolve the N-Boc protected substrate (1.0 mmol) in methanol (5 mL) in a round-bottom flask.

-

Reaction: To this solution, add oxalyl chloride (3.0 mmol, 3 equivalents) dropwise at room temperature.

-

Incubation: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralization and Extraction: The resulting residue can be redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a mild base (e.g., saturated NaHCO₃ solution) to neutralize any excess acid. The organic layer is then dried and concentrated to yield the deprotected amine.

Non-Acidic Deprotection: Thermal and Water-Mediated Methods

For extremely acid-sensitive substrates, avoiding acid altogether is the most prudent approach. Thermal deprotection and refluxing in water are two such "green" methods.[5][9][10]

Protocol 4: Water-Mediated Deprotection

-

Reaction: Suspend the Boc-protected amine (1.0 mmol) in deionized water (1-2 mL).

-

Incubation: Heat the mixture to reflux (100 °C) with vigorous stirring. The reaction is often complete within 15-30 minutes. Monitor by TLC.

-

Work-up: Cool the reaction to room temperature. The product can then be extracted with an appropriate organic solvent.

Comparative Analysis of Deprotection Strategies

The selection of the optimal deprotection method is contingent on the specific substrate and the presence of other functional groups.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Modified TFA | TFA, TIS, H₂O | Room Temp, 1-2 h | Rapid and generally effective | Can still cause some degradation of very sensitive furans |

| Aqueous H₃PO₄ | 85% H₃PO₄, THF/Toluene | 40-50°C, 3-14 h | Milder than TFA, good for some acid-sensitive groups | Slower reaction times, requires heating |

| Oxalyl Chloride/MeOH | (COCl)₂, MeOH | Room Temp, 1-4 h | Very mild, high functional group tolerance | Generates HCl in situ, requires careful handling of oxalyl chloride |

| Water-Mediated | H₂O | Reflux (100°C), 15-30 min | Environmentally friendly, rapid | Limited solubility of some substrates in water |

Mechanistic and Workflow Visualizations

To further elucidate the processes described, the following diagrams illustrate the key mechanisms and experimental workflows.

Boc Deprotection and Furan Degradation Pathways

Caption: Decision workflow for selecting a deprotection strategy.

Conclusion

The successful deprotection of Boc-protected furan-containing amino acids is a critical step in the synthesis of many novel therapeutic agents. While the inherent acid-lability of the furan ring poses a significant challenge, the strategies outlined in this guide provide a clear path to achieving high yields of the desired deprotected products. By understanding the underlying mechanisms of both Boc deprotection and furan degradation, and by selecting the appropriate reagents and conditions, researchers can confidently incorporate these valuable building blocks into their synthetic endeavors. The modified TFA protocol with optimized scavengers offers a robust starting point, while the milder acidic and non-acidic alternatives provide essential tools for handling particularly sensitive substrates.

References

-

BenchChem. (2025). A Protic Ionic Liquid Catalyzed Strategy for Selective Hydrolytic Cleavage of tert-Butyloxycarbonyl Amine (N-Boc). Retrieved from [Link]

-

George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24553-24559. Available at: [Link]

-

George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

-

George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central. Available at: [Link]

-

El-Kashef, H., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Available at: [Link]

-

BOC-Amino Acids. (n.d.). boze-chem.com. Retrieved from [Link]

-

Darly, I., et al. (2004). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Protein and Peptide Letters, 11(6), 601-606. Available at: [Link]

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

-

ResearchGate. (n.d.). Boc deprotection conditions tested. [Scientific Diagram]. Retrieved from [Link]

-

J&K Scientific LLC. (2026). BOC Protection and Deprotection. Retrieved from [Link]

-

El-Kashef, H., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). Available at: [Link]

-

Aapptec. (n.d.). Boc Resin Cleavage Protocol. Retrieved from [Link]

-

Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. Retrieved from [Link]

-

O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. Available at: [Link]

-

Bio, M. M., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(2), 264-272. Available at: [Link]

-

Kappe, C. O., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(13), 2138-2147. Available at: [Link]

-

Gilon, C., et al. (2001). Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. Journal of Peptide Research, 57(4), 345-356. Available at: [Link]

-

Vravnik, F., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031. Available at: [Link]

-

Thieme. (n.d.). 2 Protection of Functional Groups. Retrieved from [Link]

-

Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 333-337. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BOC deprotection [ms.bzchemicals.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. xray.uky.edu [xray.uky.edu]

- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mcours.net [mcours.net]

- 10. researchgate.net [researchgate.net]

Application Note: Synthesis and Bioconjugation of Peptidomimetics Utilizing Furanylmethyl Proline Scaffolds

Introduction & Mechanistic Rationale

Peptidomimetics bridge the critical gap between small-molecule therapeutics and biologics by mimicking the three-dimensional pharmacophore of natural peptides while overcoming inherent pharmacokinetic limitations, such as rapid proteolytic degradation and poor membrane permeability. Among the most privileged structural scaffolds in peptidomimetic design is the proline ring. Its unique secondary amine conformationally restricts the peptide backbone, dictating cis/trans isomerization and nucleating critical secondary structures like polyproline helices and β -turns.

The introduction of a 2-furanylmethyl group at the α -position—yielding commercially available building blocks such as Boc-(R)- α -(2-furanylmethyl)proline—creates a highly versatile quaternary amino acid that is increasingly utilized in drug development and bioconjugation[1]. This modification serves a dual mechanistic purpose:

-

Conformational Locking (Steric Constraint): The quaternary α -carbon imposes severe steric constraints on the ϕ and ψ dihedral angles. Unlike canonical L-proline, which often acts as an α -helix breaker, α -substituted prolines can act as strong nucleators for α -helices (forming "proline-locked" stapled peptides), stabilizing the bioactive conformation required to disrupt challenging protein-protein interactions (PPIs)[2]. Furthermore, these rigidified scaffolds have been successfully deployed in the structure-based design of broad-spectrum viral protease inhibitors[3].

-

Orthogonal Reactivity (Electronic Handle): The furan ring is an electron-rich diene. It provides a bioorthogonal handle for site-specific modification via the Diels-Alder cycloaddition with dienophiles (e.g., maleimides). This enables the synthesis of peptide-drug conjugates without relying on oxidation-prone cysteine residues[1]. Additionally, furan-based cyclic oligopeptides have demonstrated high selectivity in targeting specific genomic architectures, such as telomeric G-quadruplexes[4].

Physicochemical and Conformational Data

The inclusion of the furanylmethyl moiety drastically alters the physicochemical landscape of the peptide. Table 1 summarizes the comparative advantages of this scaffold against standard proline derivatives, highlighting why the synthetic trade-off (harder coupling) is justified by the pharmacological gain.

Table 1: Comparative Profiling of Proline Scaffolds in Peptidomimetics

| Scaffold | ϕ / ψ Restriction | Serum Protease Half-Life ( t1/2 ) | Bioconjugation Handle | Relative Coupling Efficiency (SPPS) |

| L-Proline | Moderate (favors polyproline II) | <2 hours | None | 100% (Standard DIC/HOBt) |

| α -Methylproline | High (nucleates α -helices) | >12 hours | None | ~40% (Requires optimization) |

| α -(2-Furanylmethyl)proline | Very High (rigidified backbone) | >24 hours | Yes (Diene for Diels-Alder) | ~25% (Requires Microwave/HATU) |

Experimental Protocols: A Self-Validating System

The primary challenge in utilizing α -(2-furanylmethyl)proline is the extreme steric hindrance at the N-terminus during chain elongation. Standard carbodiimide chemistry is insufficient. The following protocols leverage microwave-assisted Solid-Phase Peptide Synthesis (SPPS) using highly reactive uronium salts to ensure quantitative yields.

Protocol A: Microwave-Assisted SPPS of Furanylmethyl Proline Peptides

Causality & Rationale : The quaternary nature of the α -carbon heavily shields the secondary amine. To overcome the activation energy barrier of amide bond formation, microwave irradiation (75°C) is coupled with HATU, which forms a highly reactive 7-aza-benzotriazole active ester, driving the reaction forward despite steric clashes.

Materials :

-

Fmoc-Rink Amide Resin (loading 0.5 mmol/g)

-

Boc-(R)- α -(2-furanylmethyl)proline (CAS: 959582-72-0)[1]

-

HATU, DIPEA, DMF, 20% Piperidine in DMF.

Step-by-Step Methodology :

-

Resin Swelling : Swell 0.1 mmol of Fmoc-Rink Amide resin in 5 mL of DCM/DMF (1:1) for 30 minutes to maximize surface area.

-

Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5 x 3 mL).

-

Scaffold Coupling :

-

Dissolve 0.4 mmol (4 eq) of Boc-(R)- α -(2-furanylmethyl)proline and 0.38 mmol (3.8 eq) of HATU in 3 mL of DMF.

-

Add 0.8 mmol (8 eq) of DIPEA. Stir for 1 minute to pre-activate the amino acid.

-

Add the mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.

-

Wash with DMF (5 x 3 mL).

-

-

Self-Validation (Chloranil Test) : Perform a Chloranil test (specific for secondary amines). A negative (colorless/yellow) result indicates complete coupling. If positive (blue/green), repeat step 3.

-

Chain Elongation : Continue standard Fmoc-SPPS. Critical Note: The coupling of the subsequent amino acid directly onto the secondary amine of the furanylmethyl proline also requires microwave assistance and HATU due to the bulky furan ring.

-

Global Cleavage : Treat the resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Site-Specific Diels-Alder Bioconjugation

Causality & Rationale : The furan moiety undergoes a [4+2] cycloaddition with maleimide-functionalized payloads (e.g., fluorophores or cytotoxins). This reaction is highly specific, operates in mild aqueous conditions, and is thermally reversible (retro-Diels-Alder at >90 °C), making it ideal for stimuli-responsive drug release systems[1].

Step-by-Step Methodology :

-

Preparation : Dissolve the purified furanylmethyl-proline containing peptide in a mixture of PBS (pH 7.4) and Acetonitrile (70:30 v/v) to a final concentration of 1 mM.

-

Conjugation : Add 1.5 equivalents of a maleimide-functionalized payload (e.g., Maleimide-PEG4-Fluorophore).

-

Incubation : Incubate the reaction mixture at 37°C for 12–24 hours under gentle agitation.

-

Self-Validation (LC-MS Monitoring) : Monitor the reaction progress via LC-MS. The product will appear as a mass shift corresponding to the exact mass of the maleimide payload (as no leaving group is generated in a cycloaddition).

-

Purification : Purify the resulting bioconjugate using preparative RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA).